benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound “benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry, often found in bioactive compounds .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Design and Synthesis for Anti-mycobacterial Activity : A study revealed that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds have been identified as new anti-mycobacterial chemotypes, showing promising activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, suggesting potential applications in tuberculosis treatment research (S. Pancholia et al., 2016).
- Antibacterial and Antifungal Evaluation : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, indicating their potential as leads for developing new antimicrobial agents (A. Rajasekaran et al., 2006).
Anticonvulsant and Anti-inflammatory Agents
- Research into novel triazole derivatives has indicated potential anti-nociceptive and anti-inflammatory activities, suggesting these compounds could contribute to the development of new pain and inflammation management therapies (A. Rajasekaran & K. Rajagopal, 2009).
Antitubercular Agents
- The design, synthesis, and docking study of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity have been explored, highlighting the molecule's potential as potent anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).
Drug-likeness and Molecular Interaction Studies
- In silico approaches towards the prediction of drug-likeness, microbial investigation, and formation of dihydropyrrolone conjugates have demonstrated that synthesized compounds exhibit good to moderate activity against various bacterial strains, also revealing excellent drug-likeness properties (K. Pandya et al., 2019).
Future Directions
Biochemical Analysis
Cellular Effects
Some related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Temporal Effects in Laboratory Settings
Related compounds have shown potent activities against various cell lines over time .
Dosage Effects in Animal Models
Related compounds have shown potent activities against various cell lines at different dosages .
Metabolic Pathways
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential involvement in metal ion detection pathways .
Transport and Distribution
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential involvement in metal ion transport and distribution .
Subcellular Localization
Related compounds have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), suggesting potential localization in areas of the cell involved in metal ion detection .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-15-2-5-17(6-3-15)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)16-4-7-18-19(12-16)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYHQOOVSQVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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